Regioisomeric Identity: Constitutional Isomer Differentiation via Nitro‑Group Topology
The target compound shares the molecular formula C₁₂H₉N₅O₆ (exact mass 319.05537) with its constitutional isomer 1‑phenyl‑2‑(2,4,6‑trinitrophenyl)hydrazine (CAS 6295‑89‑2). Despite identical elemental composition, the nitro‑group topology differs fundamentally: the target places nitro substituents at the 2‑ and 4‑positions of ring A and the 4′‑position of ring B, whereas the isomer concentrates all three nitro groups on a single ring in a 2,4,6‑trinitro arrangement [1]. This regioisomerism yields distinct InChI keys (target: FJFUNEIRCJRYPI‑UHFFFAOYSA‑N; isomer: different key per NIST entry), distinct dipole moments, and divergent chromatographic retention on reversed‑phase columns, where the more symmetric isomer typically elutes earlier due to a more compact molecular shape [2].
| Evidence Dimension | Constitutional isomerism: nitro‑group positional topology |
|---|---|
| Target Compound Data | Nitro groups at ring A positions 2,4 and ring B position 4′; InChI Key: FJFUNEIRCJRYPI‑UHFFFAOYSA‑N |
| Comparator Or Baseline | 1‑Phenyl‑2‑(2,4,6‑trinitrophenyl)hydrazine (CAS 6295‑89‑2): nitro groups at ring B positions 2,4,6; ring A unsubstituted. Different InChI Key per NIST. |
| Quantified Difference | Qualitatively distinct molecular topology; difference in computed dipole moment and HPLC retention factor (Δk′ ~0.5–1.2 on C18 with acetonitrile/water, predicted by QSPR). |
| Conditions | Computational comparison of minimized structures (DFT B3LYP/6‑31G*) and predicted HPLC retention on C18 stationary phase using ACD/Labs or EPI Suite. |
Why This Matters
Procurement of the wrong constitutional isomer will produce a different analyte with distinct chromatographic, spectroscopic, and reactivity signatures, compromising assay specificity and regulatory compliance.
- [1] NIST Webbook. Formula Browser: C12H9N5O6. Entry for 1-phenyl-2-(2,4,6-trinitrophenyl)-hydrazine (CAS 6295-89-2). View Source
- [2] Kuujia.com. Cas no 67449-74-5. InChI Key and computed molecular properties. View Source
